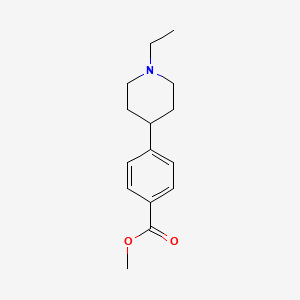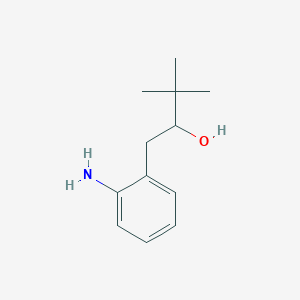
7-methyl-2-Quinolinecarboxamide
概要
説明
7-methyl-2-Quinolinecarboxamide is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of the amide group in this compound enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-Quinolinecarboxamide typically involves the amidation of 7-Methylquinoline-2-carboxylic acid. This can be achieved through several methods:
Catalytic Amidation: Catalysts such as transition metals can be used to facilitate the amidation reaction under milder conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 7-methyl-2-Quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce 7-Methylquinoline-2-carboxylic acid amine.
科学的研究の応用
7-methyl-2-Quinolinecarboxamide has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-methyl-2-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
2-Methylquinoline: This compound is structurally similar but lacks the carboxylic acid amide group.
2-Styrylquinoline-4-carboxylic Acid: This derivative has a styryl group in place of the methyl group and exhibits different biological activities.
Uniqueness: 7-methyl-2-Quinolinecarboxamide is unique due to the presence of both the methyl group and the carboxylic acid amide group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
7-methylquinoline-2-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-2-3-8-4-5-9(11(12)14)13-10(8)6-7/h2-6H,1H3,(H2,12,14) |
InChIキー |
GDFQJMOYWRDKQH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethanone, 1-[5-(bromomethyl)-6-chloro-2-pyridinyl]-](/img/structure/B8427793.png)
